2,6-Difluoro-4-(trifluoromethyl)benzoic acid
Overview
Description
2,6-Difluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₈H₃F₅O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of 2,6-difluoro-4-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)benzoic acid is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can inhibit or modify the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2,6-Difluoro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWDDEGVJSAZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309597-24-7 | |
Record name | 2,6-difluoro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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